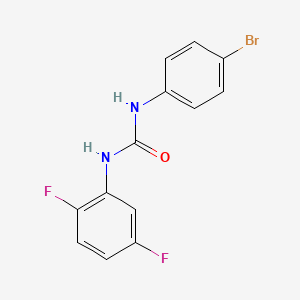
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is a chemical compound with the molecular formula C13H8BrF2NO2 It is known for its unique structure, which includes a bromophenyl and a difluorophenyl group connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-bromoaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and difluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The urea linkage plays a crucial role in stabilizing the overall structure and facilitating these interactions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2,5-difluorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine atom positions.
Uniqueness: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H9BrF2N2O |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19) |
InChI Key |
KQDNPDNIKQSMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















